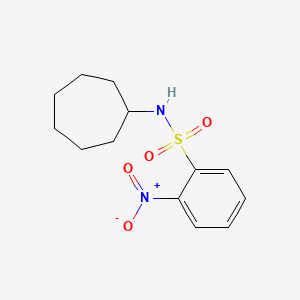

![molecular formula C19H21N3O B5644103 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)

1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole is a derivative of the indazole family, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a fusion of benzene and pyrazole rings. This particular derivative is of interest due to its unique structural features and potential biological activities, such as antitumor activities.

Synthesis Analysis

The synthesis of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives involves multiple steps, starting from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate. These steps are followed by condensation reactions with various carboxylic acids or isocyanates to introduce different substituents into the indazole framework. The synthesis process requires precise control of reaction conditions to achieve the desired product with high purity and yield (Lu et al., 2020).

Molecular Structure Analysis

Single-crystal X-ray analysis and density functional theory (DFT) calculations have been used to elucidate the molecular structure of these compounds. They typically exhibit a monoclinic system with specific space groups. The optimized geometric bond lengths and angles obtained through DFT closely match the experimental X-ray diffraction values, highlighting the reliability of theoretical methods in predicting molecular structures. Hirshfeld surface analysis has also been utilized to quantitatively analyze intermolecular interactions within the crystal structures (Lu et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives can be influenced by the presence of the morpholine group and the specific substituents attached to the indazole core. These compounds participate in various chemical reactions, including condensation and cyclization, which are essential for their synthesis. The molecular electrostatic potential (MEP) maps indicate reaction sites on the molecule, useful in understanding its reactivity towards different reagents.

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structure. These properties can be tailored by modifying the substituents on the indazole core, affecting the compound's overall utility in potential applications.

Chemical Properties Analysis

The chemical properties of 1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. Studies have shown that these compounds possess distinct effective inhibition on the proliferation of various cancer cell lines, indicating their potential as therapeutic agents (Lu et al., 2020).

Propiedades

IUPAC Name |

4-[[2-(1-methylindazol-5-yl)phenyl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-21-19-7-6-15(12-17(19)13-20-21)18-5-3-2-4-16(18)14-22-8-10-23-11-9-22/h2-7,12-13H,8-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOZYLJUJJMSQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CC=CC=C3CN4CCOCC4)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

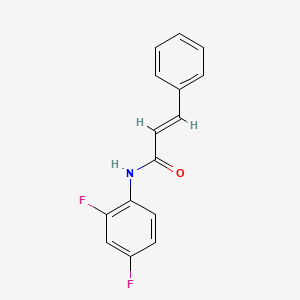

![1-(3-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethanamine](/img/structure/B5644043.png)

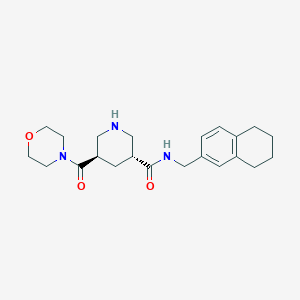

![2-(4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B5644048.png)

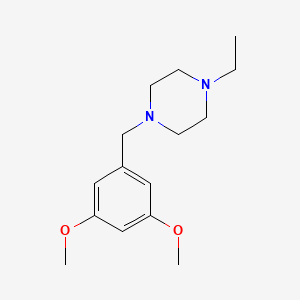

![2-(4-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B5644067.png)

![3-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5644074.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}pyridine](/img/structure/B5644080.png)

![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)

![2-[2-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5644119.png)

![5-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644130.png)

![N-[2-(4-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5644133.png)

![3-[2-(difluoromethoxy)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B5644139.png)